(-)-Borneol is a bicyclic organic compound classified as a monoterpene alcohol, with the molecular formula . It is characterized by its unique structure, featuring a hydroxyl group in an endo position, which distinguishes it from its exo diastereomer, isoborneol. (-)-Borneol is naturally occurring and can be found in various essential oils, particularly from plants such as Rosmarinus officinalis (rosemary) and Salvia officinalis (sage) . This compound has a sharp camphor-like odor and is typically encountered as a white crystalline solid that is slightly denser than water and insoluble in it .
Studies suggest (-)-borneol possesses topical analgesic properties. A clinical trial demonstrated that a 25% (-)-borneol application significantly reduced postoperative pain compared to a placebo, showing efficacy comparable to topical nonsteroidal anti-inflammatory drugs (NSAIDs) []. Researchers believe (-)-borneol works by activating transient receptor potential (TRP) channels in sensory neurons, leading to a cooling sensation and pain relief [].
(-)-Borneol exhibits anti-inflammatory effects in various models. Studies have shown its ability to reduce inflammation in lung tissue, potentially offering benefits for respiratory conditions like asthma and bronchitis []. The mechanism behind this effect is thought to involve suppressing the production of inflammatory mediators [].
(-)-Borneol demonstrates promise as a penetration enhancer for drug delivery. It can increase the permeability of cell membranes, facilitating the absorption of therapeutic agents across the skin and other biological barriers []. This property holds potential for improving the efficacy of topical medications and enhancing the delivery of drugs to targeted tissues.
(-)-Borneol exhibits significant biological activities:
Several methods exist for synthesizing (-)-Borneol:
(-)-Borneol has diverse applications across multiple fields:
Studies on (-)-Borneol's interactions highlight its potential in enhancing drug delivery:
(-)-Borneol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Isoborneol | Diastereomer | Hydroxyl group in an exo position |
Camphor | Ketone | Oxidation product of (-)-Borneol |
Fenchol | Monoterpenoid | Found in peppermint oil; different functional groups |
Bornyl Acetate | Ester | Acetate derivative of (-)-Borneol |
These compounds showcase variations in functional groups and stereochemistry that contribute to their distinct properties and applications.
(-)-Borneol, also known as levo-borneol or (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid alcohol belonging to the camphane family. This chiral compound exists as one of two enantiomers, with (+)-borneol representing the dextrorotatory form. The compound’s molecular formula is C₁₀H₁₈O, and it features a hydroxyl group in the endo configuration on the norbornane skeleton.
Historically, (-)-borneol was first isolated in 1842 by French chemist Charles Frédéric Gerhardt, who identified it as "camphre de Bornéo" (Borneo camphor) from the resin of Dryobalanops aromatica. Gerhardt’s work laid the foundation for understanding its structural relationship with camphor, which is the ketone derivative of borneol. By the 1870s, English chemist Henry Edward Armstrong elucidated key reactions, including its oxidation to camphor and reduction pathways, cementing its role in organic synthesis.
Natural (-)-borneol is predominantly sourced from Blumea balsamifera and specific chemotypes of Cinnamomum camphora, while synthetic routes often involve the Meerwein–Ponndorf–Verley reduction of (-)-camphor. Its biosynthesis in plants proceeds via the terpenoid pathway, where dimethylallyl pyrophosphate (DMAPP) is converted to geranyl pyrophosphate (GPP), followed by cyclization and hydroxylation.
(-)-Borneol has been a cornerstone of Traditional Chinese Medicine (TCM) for over 1,500 years, where it is classified as an "orifice-opening" agent (Kai Qiao Yao). Historical texts such as Xin Xiu Ben Cao (659 CE) document its use for treating "wind-cold" disorders, improving cognitive function, and alleviating respiratory conditions. In TCM formulations like Angong Niuhuang Wan, (-)-borneol acts as a "messenger drug" (Yin Yao), enhancing the bioavailability of co-administered compounds by modulating physiological barriers.
Modern pharmacognosy recognizes (-)-borneol’s ability to transiently increase blood-brain barrier (BBB) permeability, a property attributed to its lipophilic nature and modulation of ATP-binding cassette transporters (e.g., P-glycoprotein). This effect has been leveraged in preclinical studies to improve CNS drug delivery for conditions such as epilepsy and neurodegenerative diseases. Additionally, (-)-borneol exhibits anti-inflammatory, antimicrobial, and analgesic properties, making it a subject of interest in natural product drug discovery.
Property | Natural (-)-Borneol | Synthetic DL-Borneol |
---|---|---|
Source | Blumea balsamifera | α-Pinene (chemical synthesis) |
Optical Rotation | -36.5° to -38.5° | Racemic mixture |
Purity | ≥85% (-)-borneol | ≥55% DL-borneol |
Key Impurities | Camphor (≤10%) | Isoborneol (≤45%) |
Applications | Pharmaceuticals, fragrances | Industrial synthesis |
(-)-Borneol belongs to the class of bicyclic monoterpenoids, specifically featuring a norbornane skeleton that forms the structural foundation of this compound [1] [3]. The molecular framework consists of a rigid bicyclic system derived from the bicyclo[2.2.1]heptane core, which is characteristic of the camphene family of terpenes [4] [5].
The molecular geometry of (-)-Borneol is defined by its molecular formula C₁₀H₁₈O and molecular weight of 154.25 g/mol [6] [7]. The bicyclic framework comprises two fused rings that create a highly constrained three-dimensional structure. This rigidity is fundamental to the compound's stereochemical behavior and distinguishes it from more flexible monoterpene structures [8] [9].
The norbornane skeleton provides three key structural elements: two five-membered rings sharing a common edge, creating a bridged bicycle system [10] [11]. This arrangement results in significant ring strain and conformational rigidity, which directly influences the compound's chemical reactivity and physical properties. The hydroxyl group attachment to this framework occurs at the C-2 position, creating the characteristic tertiary alcohol functionality [1] [12].
The bicyclic monoterpene framework exhibits specific geometric constraints that affect molecular interactions and biological activity. The rigid structure prevents free rotation around bonds within the ring system, leading to well-defined spatial arrangements of substituents [13] [9]. This structural rigidity is essential for understanding the compound's stereochemical properties and its interactions with biological receptors.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈O [6] |
Molecular Weight (g/mol) | 154.25 [6] |
IUPAC Name | (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [7] |
CAS Registry Number | 464-45-9 [14] |
Melting Point (°C) | 206-209 [15] [16] |
Boiling Point (°C) | 210-212 [15] [16] |
Density (g/cm³) | 1.0 ± 0.1 [16] |
Flash Point (°C) | 65.6 [16] |
Specific Rotation [α]D²⁵ (degrees) | -35.3° (c = 5 in ethanol) [15] |
Vapor Pressure (mmHg at 25°C) | 33.5 [15] |
Refractive Index | 1.502 [16] |
Water Solubility | Insoluble [16] |
(-)-Borneol demonstrates complex chirality arising from multiple stereogenic centers within its bicyclic framework [2] [10]. The compound contains three chiral centers at positions C-1, C-2, and C-4, with the absolute configuration designated as (1S,2R,4S) [7] [15]. This specific stereochemical arrangement gives rise to the levorotatory optical activity that characterizes (-)-borneol.
The enantiomeric relationship between (-)-borneol and (+)-borneol represents a classic example of mirror-image stereoisomerism [2] [17]. While both compounds share identical molecular formulas and connectivity, their three-dimensional arrangements are non-superimposable mirror images. The (+)-enantiomer exhibits the absolute configuration (1R,2S,4R), which is the complete stereochemical opposite of (-)-borneol [18] [19].
Optical activity measurements provide the most definitive method for distinguishing between these enantiomers. (-)-Borneol exhibits a specific rotation of -35.3° when measured at 25°C using the sodium D-line (589 nm) in ethanol solution at a concentration of 5 g/100 mL [15]. In contrast, (+)-borneol shows a corresponding positive rotation of approximately +36° [19] [17]. This optical rotation difference reflects the distinct interactions of each enantiomer with plane-polarized light.
The enantiomeric differentiation extends beyond optical properties to biological activity and natural occurrence patterns. (-)-Borneol occurs naturally in Blumea balsamifera and other plant species, while (+)-borneol is predominantly found in Cinnamomum camphora and related species [1] [17]. This selective biosynthesis reflects the stereospecific nature of the enzymes involved in borneol production in different plant systems.
Property | (-)-Borneol | (+)-Borneol |
---|---|---|
Common Name | L-Borneol, (−)-Borneol [14] | D-Borneol, (+)-Borneol [18] |
IUPAC Name | (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [7] | (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [18] |
Absolute Configuration | 1S,2R,4S [7] | 1R,2S,4R [18] |
Optical Rotation | Levorotatory (-) [15] | Dextrorotatory (+) [19] |
CAS Number | 464-45-9 [14] | 464-43-7 [18] |
Stereochemical Descriptor | endo-(1S) [7] | endo-(1R) [18] |
Natural Occurrence | Blumea balsamifera [1] | Cinnamomum camphora [1] |
Enantiomeric Relationship | Left-handed enantiomer [2] | Right-handed enantiomer [2] |
The structural relationship between (-)-borneol and isoborneol exemplifies the complexity of endo/exo isomerism in bicyclic systems [10] [20]. This stereochemical phenomenon arises from the rigid norbornane framework, which creates distinct spatial environments for substituent attachment. The terminology "endo" and "exo" describes the orientation of substituents relative to the bicyclic bridge system [10] [11].
In (-)-borneol, the hydroxyl group occupies the endo position, meaning it is oriented toward the interior of the bicyclic framework, specifically pointing toward the methylene bridge [1] [10]. This endo configuration is characterized by the (1S,2R,4S) absolute stereochemistry, where the hydroxyl group at C-2 adopts a spatial arrangement that places it on the same face as the C-7 bridge carbon [20] [8].
Isoborneol represents the exo diastereomer, where the hydroxyl group is positioned away from the bicyclic bridge, pointing outward from the molecular framework [1] [21]. The exo configuration results in different absolute stereochemistry at the C-2 position while maintaining the same configurations at C-1 and C-4. This structural difference creates a diastereomeric relationship between borneol and isoborneol, as they are stereoisomers that are not mirror images [10] [22].
The diastereomeric relationship has profound implications for the physical and chemical properties of these compounds [8] [13]. Unlike enantiomers, which have identical physical properties except for optical rotation, diastereomers exhibit different melting points, boiling points, solubilities, and NMR spectra [10] [20]. This differentiation allows for separation and identification using conventional analytical techniques.
The formation of borneol versus isoborneol through chemical reactions demonstrates the importance of stereochemical control in synthetic chemistry. When camphor is reduced using sodium borohydride, the major product is isoborneol rather than borneol, reflecting the kinetic preference for exo attack on the carbonyl group [1] [23]. This selectivity arises from the steric hindrance associated with endo approach to the camphor carbonyl in the rigid bicyclic system.
Compound | IUPAC Name | Stereochemical Position | Relationship to (-)-Borneol | CAS Number |
---|---|---|---|---|
(-)-Borneol | (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [7] | endo [1] | Same compound | 464-45-9 [14] |
(+)-Borneol | (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [18] | endo [1] | Enantiomer [2] | 464-43-7 [18] |
(-)-Isoborneol | (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [22] | exo [1] | Diastereomer [10] | 124-76-5 [22] |
(+)-Isoborneol | (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [22] | exo [1] | Diastereomer [10] | 10334-13-1 [22] |
The norbornyl system's rigidity creates distinct conformational preferences that influence both chemical reactivity and molecular recognition [11] [24]. The endo/exo differentiation in this system has served as a model for understanding stereochemical effects in other bridged bicyclic compounds and has contributed significantly to the development of stereochemical theory in organic chemistry [10] [23].
Flammable